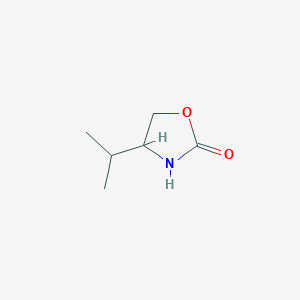

4-isopropyloxazolidin-2-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUPWRYTXGAWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333979 | |

| Record name | 2-oxazolidinone, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103723-70-2 | |

| Record name | 2-oxazolidinone, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 4-Isopropyloxazolidin-2-one in Modern Asymmetric Synthesis: A Technical Guide

In the landscape of modern organic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and natural product synthesis. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries remain a robust and reliable method for exerting stereochemical control. This guide provides an in-depth technical overview of 4-isopropyloxazolidin-2-one, a cornerstone chiral auxiliary developed and popularized by David A. Evans and his contemporaries.[1][2] We will explore its fundamental properties, the mechanistic basis for its powerful stereodirecting capabilities, and provide field-proven protocols for its application in key asymmetric transformations.

Core Properties and Synthesis of this compound

This compound is a crystalline solid at room temperature, valued for its predictable and high levels of induced chirality.[3][4] It is most commonly derived from the inexpensive and readily available amino acid, L-valine, making it an economically viable option for both academic research and large-scale industrial applications.[5][6] The synthesis typically involves the reduction of the amino acid to the corresponding amino alcohol, (S)-2-amino-3-methyl-1-butanol (L-valinol), which is then cyclized with a carbonylating agent to form the oxazolidinone ring.[7]

Table 1: Physicochemical Properties of (S)- and (R)-4-Isopropyloxazolidin-2-one

| Property | (S)-(-)-4-Isopropyloxazolidin-2-one | (R)-(+)-4-Isopropyloxazolidin-2-one | Reference(s) |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | 129.16 g/mol | |

| CAS Number | 17016-83-0 | 95530-58-8 | [3] |

| Appearance | White crystalline solid | White crystalline solid | [3][4] |

| Melting Point | 70-73 °C | 70-73 °C | [8] |

| Optical Rotation | [α]₂₀/D -18° (c=6 in ethanol) | [α]₂₀/D +17° (c=6 in ethanol) | [9] |

| pKa (predicted) | 12.72 ± 0.40 | 12.72 ± 0.40 | [3][9] |

| Solubility | Soluble in chloroform, dichloromethane, ethanol | Soluble in water, ethanol | [3][4] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Absorptions/Shifts | Reference(s) |

| Infrared (IR) | Carbonyl (C=O) stretch: ~1750-1780 cm⁻¹ (in N-acyl derivative) | [10][11] |

| ¹H NMR | Data available in spectral databases | [12] |

| ¹³C NMR | Data available in spectral databases | [12] |

The Mechanistic Underpinning of Stereocontrol

The efficacy of this compound as a chiral auxiliary lies in its ability to create a sterically biased environment around a prochiral center. This is achieved through the temporary attachment of the auxiliary to a substrate, typically via an N-acyl linkage. The bulky isopropyl group at the C4 position then dictates the facial approach of incoming reagents.

The process begins with the formation of a metal enolate from the N-acylated oxazolidinone. The choice of base and metal counterion is critical. For instance, the use of dibutylboron triflate (Bu₂BOTf) and a hindered amine base like diisopropylethylamine (DIPEA) reliably generates the (Z)-enolate.[2][13] This (Z)-enolate adopts a rigid, chelated conformation where the metal coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone.

This chelation, combined with the inherent steric bulk of the C4 isopropyl group, effectively blocks one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide or an aldehyde) can only approach from the less hindered face, leading to a highly diastereoselective bond formation.[14]

Diagram 1: Mechanism of Stereoselective Alkylation

Caption: Workflow for asymmetric alkylation using this compound.

In the case of aldol reactions, the (Z)-boron enolate reacts with an aldehyde through a well-defined, chair-like Zimmerman-Traxler transition state.[13] The isopropyl group on the auxiliary forces the R' group of the aldehyde into a pseudo-equatorial position to minimize steric interactions. This arrangement locks in the stereochemistry of the two newly formed chiral centers, consistently yielding the syn-aldol product.[2][13]

Diagram 2: Zimmerman-Traxler Model for the Evans Aldol Reaction

Caption: The rigid transition state minimizes steric clash, leading to high syn-diastereoselectivity.

Experimental Protocols: A Practical Guide

The following protocols are generalized methodologies and may require optimization based on the specific substrate. All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).[15]

Protocol 1: N-Acylation of (S)-4-Isopropyloxazolidin-2-one

This procedure attaches the desired acyl group to the chiral auxiliary.

-

Setup: To a flame-dried round-bottom flask, add (S)-4-isopropyloxazolidin-2-one (1.0 eq) and dissolve in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂).

-

Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.

-

Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture. Stir at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[13]

Protocol 2: Asymmetric Aldol Reaction

This protocol describes the formation of a syn-aldol product.

-

Setup: To a flame-dried round-bottom flask, add the N-acyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.

-

Enolate Formation: Cool the solution to -78 °C. Add dibutylboron triflate (Bu₂BOTf) (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

Aldehyde Addition: Cool the solution back down to -78 °C. Add the aldehyde (1.5 eq) dropwise.

-

Reaction: Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: Quench the reaction and purify as described in the N-acylation protocol.[13]

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the chiral product. The choice of cleavage reagent determines the resulting functional group.[16]

A. To obtain a Chiral Carboxylic Acid (Hydrolytic Cleavage):

-

Setup: Dissolve the N-acyl oxazolidinone adduct in a mixture of THF and water (typically a 4:1 ratio).

-

Cleavage: Cool the solution to 0 °C in an ice bath. Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide (LiOH).

-

Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).[13]

-

Workup: Quench any excess peroxide with sodium sulfite. Separate the aqueous and organic layers. The chiral carboxylic acid will be in the aqueous layer as a lithium salt, while the recovered auxiliary will be in the organic layer.

B. To obtain a Chiral Primary Alcohol (Reductive Cleavage):

-

Setup: Dissolve the N-acyl oxazolidinone adduct in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Reduction: Cool to 0 °C and add a hydride reagent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) portion-wise.

-

Reaction: Stir at 0 °C and allow to warm to room temperature until the reaction is complete (monitor by TLC).

-

Workup: Carefully quench the reaction with a saturated aqueous solution of Rochelle's salt or 1M HCl. Extract, dry, and purify to isolate the chiral alcohol and the recovered auxiliary.[16]

Conclusion and Outlook

This compound, and the broader class of Evans auxiliaries, represent a triumph of rational design in asymmetric synthesis.[14] Their reliability, high stereoselectivity, and the ease with which the auxiliary can be recovered and recycled have solidified their position as a go-to method for constructing chiral molecules.[16] While newer catalytic asymmetric methods continue to be developed, the robustness and predictability of Evans' methodology ensure its continued relevance in both academic and industrial settings, providing a powerful platform for the efficient synthesis of enantiomerically pure compounds that are vital to human health and scientific discovery.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (R)-(+)-4-Isopropyl-2-oxazolidinone | 95530-58-8 [amp.chemicalbook.com]

- 9. (R)-(+)-4-Isopropyl-2-oxazolidinone CAS#: 95530-58-8 [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one | C6H11NO2 | CID 7157133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of (R)-4-isopropyloxazolidin-2-one from (R)-Valinol

Abstract

(R)-4-isopropyloxazolidin-2-one, a prominent member of the Evans chiral auxiliaries, is a cornerstone of modern asymmetric synthesis.[1][2] Derived from the naturally occurring and relatively inexpensive amino acid (R)-valine, this auxiliary provides exceptional stereocontrol in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] Its utility is demonstrated in the synthesis of complex, enantiomerically pure molecules, including natural products and active pharmaceutical ingredients.[2][4] This in-depth technical guide provides a comprehensive overview of the synthesis of (R)-4-isopropyloxazolidin-2-one from (R)-valinol. The document elucidates the underlying reaction mechanisms, compares common synthetic methodologies, and furnishes detailed, field-proven experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.

Introduction: The Significance of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a chiral molecule is often confined to one of its enantiomers. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in chemical reactions.[5] These entities are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[6] After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered for reuse.[7]

Among the most successful and widely utilized chiral auxiliaries are the oxazolidinones developed by David A. Evans and his research group.[8] These auxiliaries, derived from readily available amino alcohols, have proven to be exceptionally effective in a wide array of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions.[4][9] The (R)-4-isopropyloxazolidin-2-one, derived from (R)-valinol, is particularly notable for its high diastereoselectivity, often exceeding 99:1, which is attributed to the sterically demanding isopropyl group that effectively shields one face of the enolate intermediate.[9][10]

This guide focuses on the practical synthesis of this key chiral auxiliary, providing the necessary theoretical foundation and experimental details to enable its successful preparation in a laboratory setting.

Synthetic Strategies: From (R)-Valinol to (R)-4-isopropyloxazolidin-2-one

The conversion of (R)-valinol to (R)-4-isopropyloxazolidin-2-one involves the cyclization of the amino alcohol with a carbonylating agent. The core transformation is the formation of a carbamate from the amino group, followed by an intramolecular nucleophilic attack by the hydroxyl group to close the five-membered oxazolidinone ring. Several reagents can effect this transformation, each with its own set of advantages and disadvantages concerning reactivity, safety, and cost.

Phosgene and its Derivatives

Historically, phosgene (COCl₂) was a common reagent for this cyclization. While highly effective, its extreme toxicity necessitates specialized handling procedures and equipment, making it less desirable for general laboratory use.[11][12][13] Safer alternatives, such as triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate), have been developed. These solid and liquid reagents, respectively, are easier to handle than gaseous phosgene but still generate phosgene in situ and require careful handling in a well-ventilated fume hood.

Diethyl Carbonate

A significantly safer and more environmentally benign approach utilizes diethyl carbonate.[14][15] This method typically involves heating the amino alcohol with an excess of diethyl carbonate, often in the presence of a base catalyst such as sodium methoxide or potassium carbonate.[15] The reaction proceeds via a transesterification mechanism, with the evolution of ethanol driving the reaction to completion.[9] This method is often favored for its operational simplicity and the use of a less hazardous reagent.

N,N'-Carbonyldiimidazole (CDI)

N,N'-Carbonyldiimidazole (CDI) is another effective and relatively safe reagent for the synthesis of oxazolidinones.[16][17] CDI acts as a phosgene equivalent, activating the amino alcohol for cyclization.[18] The reaction is typically carried out at room temperature and proceeds through an imidazolide intermediate.[19] A key advantage of this method is the mild reaction conditions and the formation of innocuous byproducts (imidazole and carbon dioxide).[17][20]

The general mechanism for the cyclization of an amino alcohol with these carbonylating agents is depicted below:

References

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. ICSC 0007 - PHOSGENE [inchem.org]

- 13. PHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Carbonyldiimidazole (CDI) - Wordpress [reagents.acsgcipr.org]

- 20. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]

(S)-4-isopropyloxazolidin-2-one preparation

An In-depth Technical Guide on the Preparation of (S)-4-Isopropyloxazolidin-2-one

Abstract

(S)-4-Isopropyloxazolidin-2-one is a cornerstone chiral auxiliary in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the preparation, purification, and characterization of this invaluable synthetic tool. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles. All protocols are presented with an emphasis on reproducibility and safety, grounded in authoritative literature.

Introduction: The Significance of (S)-4-Isopropyloxazolidin-2-one in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a critical challenge in the development of pharmaceuticals, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Chiral auxiliaries are compounds that reversibly attach to a substrate, direct a subsequent chemical transformation to occur with high stereoselectivity, and are then removed to yield an enantiomerically enriched product.

(S)-4-Isopropyloxazolidin-2-one, a member of the Evans' oxazolidinone family of chiral auxiliaries, has proven to be exceptionally effective in a wide range of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions. Its rigid heterocyclic structure and the sterically demanding isopropyl group effectively shield one face of the enolate derived from its N-acylated derivative, thereby directing the approach of electrophiles to the opposite face with high diastereoselectivity.

Synthetic Preparation: From (S)-Valinol to a High-Purity Chiral Auxiliary

The most common and economically viable route to (S)-4-isopropyloxazolidin-2-one begins with the naturally occurring and relatively inexpensive amino acid, (S)-valine. The synthesis is a two-step process: the reduction of the carboxylic acid moiety of (S)-valine to the corresponding alcohol, (S)-valinol, followed by the cyclization of the amino alcohol to form the oxazolidinone ring.

Step 1: Reduction of (S)-Valine to (S)-Valinol

The reduction of the carboxylic acid of (S)-valine to (S)-valinol can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes.

This protocol is often preferred for its milder reaction conditions and easier work-up compared to LiAlH₄.

Materials:

-

(S)-Valine

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Suspension: Suspend (S)-valine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Slow Addition of Reducing Agent: Cool the suspension in an ice bath and slowly add the borane-THF complex solution via the addition funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess borane by the slow, dropwise addition of methanol.

-

Acidification and Extraction: Acidify the mixture with HCl and then basify with NaOH solution. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-valinol.

Step 2: Cyclization of (S)-Valinol to (S)-4-Isopropyloxazolidin-2-one

The cyclization of (S)-valinol is typically accomplished using a carbonylating agent. Common reagents include phosgene, the safer solid equivalent triphosgene, or dialkyl carbonates like diethyl carbonate.

This method avoids the use of highly toxic phosgene derivatives and is a greener alternative.

Materials:

-

(S)-Valinol (crude or purified)

-

Diethyl carbonate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine (S)-valinol, a catalytic amount of anhydrous potassium carbonate, and an excess of diethyl carbonate in toluene.

-

Azeotropic Distillation: Heat the mixture to reflux. The ethanol produced during the reaction forms an azeotrope with toluene and is collected in the Dean-Stark trap, driving the reaction to completion.

-

Work-up: Once the theoretical amount of ethanol is collected, cool the reaction mixture. Filter to remove the potassium carbonate and concentrate the filtrate under reduced pressure.

-

Purification: The crude (S)-4-isopropyloxazolidin-2-one is purified by recrystallization, typically from a mixture of ethyl acetate and hexanes, to afford a white crystalline solid.

Workflow and Mechanistic Visualization

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway from (S)-Valine to (S)-4-isopropyloxazolidin-2-one.

The mechanism of the cyclization step involves the nucleophilic attack of the amino group of (S)-valinol on the carbonyl carbon of diethyl carbonate, followed by an intramolecular cyclization with the elimination of ethanol.

Caption: Simplified mechanism of the cyclization of (S)-Valinol.

Characterization and Quality Control

The purity and identity of the synthesized (S)-4-isopropyloxazolidin-2-one must be rigorously confirmed. The following table summarizes the key analytical data.

| Analytical Technique | Expected Outcome |

| Appearance | White crystalline solid |

| Melting Point | 70-73 °C |

| Optical Rotation | [α]²⁰/D value should be consistent with literature values for the (S)-enantiomer |

| ¹H NMR (CDCl₃) | Characteristic signals for the isopropyl group (doublets and a multiplet) and the oxazolidinone ring protons. |

| ¹³C NMR (CDCl₃) | A signal for the carbonyl carbon (~160 ppm) and distinct signals for the isopropyl and ring carbons. |

| FT-IR (KBr) | Strong C=O stretching vibration around 1750 cm⁻¹. |

Safety and Handling

-

Borane-THF: Reacts violently with water and is flammable. Handle under an inert atmosphere.

-

Diethyl Carbonate: Flammable liquid.

-

Toluene: Flammable and toxic.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

The preparation of (S)-4-isopropyloxazolidin-2-one from (S)-valine is a well-established and reliable procedure that provides access to a powerful tool for asymmetric synthesis. By carefully following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this chiral auxiliary in high yield and purity, paving the way for the efficient and stereoselective construction of complex chiral molecules.

Evans auxiliary principle of stereocontrol

An In-depth Technical Guide to the Evans Auxiliary Principle of Stereocontrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of complex, biologically active molecules and pharmaceuticals.[1] Among the most robust and reliable methods for achieving this control is the use of chiral auxiliaries. Developed by David A. Evans and his research group, the N-acyloxazolidinone-based chiral auxiliaries have become a "gold standard" in asymmetric synthesis.[2] This guide provides a detailed examination of the core principles, mechanistic underpinnings, and practical applications of the Evans auxiliary for stereocontrol. It delves into the causality behind experimental choices in key reactions such as asymmetric aldol additions and alkylations, details protocols for execution and auxiliary removal, and explores the versatility of this powerful synthetic tool.

The Core Principle: Temporary Chirality Transfer

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of a new stereocenter with a high degree of selectivity.[1] After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. The Evans auxiliaries, typically derived from readily available chiral amino acids like L-valine or L-phenylalanine, excel in this role due to their predictable and highly effective steric directing capabilities.[3][4][5]

Caption: General workflow illustrating the principle of a recoverable chiral auxiliary.

Mechanism of Stereocontrol: The Foundation of Selectivity

The remarkable success of the Evans auxiliary hinges on its ability to rigidly control the conformation of the attached acyl group during bond-forming reactions. This control is achieved through a sequence of well-understood mechanistic steps.

Acylation and Enolate Formation

The process begins with the acylation of the oxazolidinone's nitrogen atom with a carboxylic acid derivative (typically an acid chloride or anhydride) to form an N-acyl imide.[6] The key to stereocontrol is the subsequent deprotonation at the α-carbon to form a specific enolate geometry.

For aldol reactions, the use of dialkylboron triflates (e.g., di-n-butylboron triflate, Bu₂BOTf) in the presence of a tertiary amine base (e.g., Et₃N or i-Pr₂NEt) is crucial.[7][8] This combination selectively generates the (Z)-enolate with exceptional fidelity (>100:1 Z:E).[2] The selectivity arises from a highly organized, six-membered chair-like transition state where the boron coordinates to both carbonyl oxygens of the imide. Steric repulsion between the R group of the acyl chain and the auxiliary's substituent forces the R group into a pseudo-equatorial position, leading directly to the (Z)-enolate geometry.[8][9]

Caption: Chelation-controlled formation of the (Z)-boron enolate.

The Zimmerman-Traxler Transition State in Aldol Additions

The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model.[10][11] The (Z)-boron enolate reacts with an incoming aldehyde through a rigid, chair-like six-membered transition state, where the boron atom acts as a template, coordinating to both the enolate oxygen and the aldehyde's carbonyl oxygen.[12][13]

Two factors dictate the stereochemical outcome:

-

Dipole Minimization: The N-acyloxazolidinone can adopt one of two major conformations. The transition state proceeds through the conformer where the dipoles of the two carbonyl groups are anti-parallel, minimizing electrostatic repulsion.[4][8]

-

Steric Hindrance: In this favored conformation, the bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate. Consequently, the aldehyde is forced to approach from the opposite, less-hindered face.[5][12]

The combination of the (Z)-enolate geometry and this facial bias directs the reaction to form the syn-aldol adduct with exceptionally high predictability and diastereoselectivity.[4]

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Key Synthetic Applications

The Evans auxiliary principle is not limited to a single reaction type but offers a versatile platform for various asymmetric C-C bond formations.

Asymmetric Aldol Reactions: A Stereochemical Toolkit

The boron-mediated aldol reaction is the most prominent application, reliably delivering syn-aldol products.[4][14] However, by modifying the reaction conditions, chemists can access other stereoisomers, making this a powerful and versatile methodology.

| Lewis Acid / Conditions | Predominant Enolate Geometry | Key Feature | Stereochemical Outcome |

| Bu₂BOTf, R₃N | (Z)-Enolate | Standard Boron-chelated Zimmerman-Traxler TS | "Evans" syn-Adduct [4] |

| TiCl₄, (-)-Sparteine (2 equiv.) | (Z)-Enolate | Titanium-chelated TS, similar facial bias | "Evans" syn-Adduct [15][16] |

| TiCl₄, (-)-Sparteine (1 equiv.) | (Z)-Enolate | Thiocarbonyl of auxiliary coordinates to Ti, reversing facial bias | "non-Evans" syn-Adduct [15][16] |

| MgX₂, R₃N | (Z)-Enolate | Believed to proceed through a boat-like transition state | "non-Evans" anti-Adduct [17] |

Asymmetric Alkylation Reactions

The Evans auxiliary is also highly effective in directing asymmetric alkylations. For this transformation, more reactive enolates are typically required. Deprotonation with strong, non-chelating bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates the corresponding lithium or sodium (Z)-enolates.[1][18]

The enolate forms a rigid chelate with the metal cation. The steric bulk of the auxiliary's substituent again blocks one face, forcing the electrophile (e.g., an alkyl halide) to approach from the exposed face, resulting in high diastereoselectivity.[5][19] This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acids.[20]

Auxiliary Cleavage: Releasing the Product

A critical and practical aspect of any auxiliary-based method is the final cleavage step, which must remove the auxiliary without compromising the stereochemical integrity of the newly formed chiral center. The Evans N-acyl imide linkage is robust enough to withstand many reaction conditions but can be cleaved selectively under specific protocols to yield a variety of functional groups.[12]

| Reagent(s) | Product Functional Group |

| LiOH, H₂O₂ | Carboxylic Acid[6][21] |

| LiBH₄ or L-Selectride | Primary Alcohol |

| Me₂Al-NH(OMe)Me | Weinreb Amide[12] |

| LiOBn | Benzyl Ester[22] |

The most common cleavage method is mild hydrolysis using lithium hydroperoxide (LiOOH), often generated in situ from LiOH and H₂O₂.[21][23] This reagent selectively attacks the exocyclic acyl carbonyl. In contrast, using LiOH alone can lead to undesired endocyclic cleavage and ring-opening of the oxazolidinone.[22][24] The hydroperoxide-mediated pathway is favored because the decomposition of the tetrahedral intermediate formed upon exocyclic attack is more facile.[22]

Caption: Simplified workflow for the hydrolytic cleavage of the Evans auxiliary.

Experimental Protocols

The following protocols are representative examples of the key steps in an Evans auxiliary-mediated synthesis.

Protocol 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

To a solution of the oxazolidinone auxiliary in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution for 15 minutes at 0 °C.

-

In a separate flask, prepare a solution of the desired acid chloride (1.1 eq) in anhydrous THF.

-

Add the acid chloride solution to the lithium salt of the auxiliary dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude N-acyl imide can be purified by flash column chromatography.

Protocol 2: Boron-Mediated Asymmetric syn-Aldol Reaction

-

Dissolve the purified N-acyl imide (1.0 eq) in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere.[14]

-

Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq).[14]

-

Stir the solution at -78 °C for 30-60 minutes to ensure complete enolization.

-

Add the aldehyde (1.2 eq), either neat or as a solution in CH₂Cl₂, dropwise to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.[14]

-

Stir vigorously at 0 °C for 1 hour to oxidize the boron species.

-

Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate. The crude aldol adduct is purified by flash chromatography.

Protocol 3: Hydrolytic Cleavage of the Auxiliary

-

Dissolve the purified aldol adduct in a 4:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 0.5 M aqueous solution of lithium hydroxide (2.0 eq).[6][21]

-

Stir the biphasic mixture at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

-

Acidify the mixture to pH ~2-3 with dilute HCl.

-

Extract the desired carboxylic acid product with ethyl acetate. The aqueous layer can be basified and extracted separately to recover the chiral auxiliary.

-

Dry the organic layer containing the product over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched β-hydroxy carboxylic acid.

Conclusion

The Evans auxiliary principle provides a powerful and extensively validated platform for asymmetric synthesis. Its high degree of stereocontrol stems from a well-understood mechanism involving chelation-controlled formation of (Z)-enolates and reaction through rigid, sterically biased transition states. The methodology is highly practical, allowing for the reliable synthesis of specific stereoisomers and offering a range of cleavage protocols to access diverse functional groups. For these reasons, the Evans auxiliary has been instrumental in the total synthesis of numerous complex natural products and remains an indispensable tool for chemists in research and drug development.[1][4][25]

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 9. Evans aldol ppt | PPTX [slideshare.net]

- 10. youtube.com [youtube.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 13. benchchem.com [benchchem.com]

- 14. york.ac.uk [york.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. UQ eSpace [espace.library.uq.edu.au]

- 23. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]

- 24. connectsci.au [connectsci.au]

- 25. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of (S)-4-Isopropyloxazolidin-2-one in Chiral Pool Synthesis: An In-depth Technical Guide

Abstract

In the landscape of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount, particularly within the pharmaceutical and fine chemical industries.[1] The chiral pool, a collection of readily available, enantiopure compounds from nature, serves as a cornerstone for the synthesis of complex chiral molecules.[2][3][4] This guide provides a comprehensive technical overview of the application of (S)-4-isopropyloxazolidin-2-one, a prominent Evans auxiliary, as a powerful tool in chiral pool synthesis. Derived from the natural amino acid (S)-valine, this auxiliary offers a robust and versatile platform for a variety of stereoselective transformations, including alkylations and aldol reactions.[5][6][7] We will delve into the mechanistic underpinnings of the high diastereoselectivity achieved with this auxiliary, provide detailed, field-proven protocols for its use, and discuss its strategic application in the total synthesis of complex natural products and active pharmaceutical ingredients.

Introduction: The Power of the Chiral Pool and the Role of Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a central challenge in modern organic chemistry, with significant implications for drug development, as the therapeutic effects of many drugs are dependent on their stereochemistry. Chiral pool synthesis is an elegant strategy that leverages the inherent chirality of naturally occurring molecules, such as amino acids, carbohydrates, and terpenes, as starting materials for the synthesis of complex chiral targets.[2][4][8][9] This approach circumvents the need for de novo creation of stereocenters, often leading to more efficient and scalable synthetic routes.[2]

While the chiral pool provides a rich source of stereochemically defined building blocks, the ability to predictably introduce new stereocenters with high fidelity is crucial for expanding their synthetic utility. This is where chiral auxiliaries play a pivotal role. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

Among the most reliable and widely utilized chiral auxiliaries are the oxazolidinones developed by David A. Evans and his coworkers.[6][7] These auxiliaries, particularly those derived from readily available amino acids like (S)-valine, have become indispensable tools for asymmetric synthesis.[5][10] (S)-4-Isopropyloxazolidin-2-one, the focus of this guide, offers exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.

(S)-4-Isopropyloxazolidin-2-one: A Versatile Chiral Auxiliary

(S)-4-Isopropyloxazolidin-2-one is a white crystalline solid that is commercially available or can be readily synthesized from the corresponding amino alcohol, (S)-valinol.[11] Its rigid heterocyclic structure and the sterically demanding isopropyl group at the C4 position are key to its ability to induce high levels of asymmetry.

Synthesis of (S)-4-Isopropyloxazolidin-2-one

A common laboratory-scale synthesis involves the reaction of (S)-valinol with a carbonylating agent, such as diethyl carbonate or phosgene equivalents. A representative procedure involves the reaction of (S)-valinol with carbon dioxide in the presence of a base.[11]

Diastereoselective Reactions Mediated by (S)-4-Isopropyloxazolidin-2-one

The power of (S)-4-isopropyloxazolidin-2-one lies in its ability to direct the stereochemical outcome of reactions involving an attached acyl group. This is achieved through the formation of a rigid, chelated enolate intermediate where one face of the enolate is effectively blocked by the bulky isopropyl group of the auxiliary.

Formation of N-Acyl Oxazolidinones

The first step in utilizing the auxiliary is its acylation to form an N-acyl imide. This is typically achieved by deprotonating the oxazolidinone with a strong base, such as n-butyllithium, followed by reaction with an acyl chloride or anhydride.[12][13]

Diastereoselective Alkylation

The N-acyl oxazolidinone can be deprotonated at the α-carbon of the acyl group to form a chiral enolate. This enolate then reacts with an electrophile, such as an alkyl halide, from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.[5][14][15][16][17]

Diastereoselective Aldol Reactions (The Evans Aldol Reaction)

The Evans aldol reaction is a cornerstone of asymmetric synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds.[10][18][19][20] The reaction involves the formation of a boron enolate of the N-acyl oxazolidinone, which then reacts with an aldehyde via a highly ordered, chair-like transition state.[10][21][22] This transition state minimizes steric interactions and dipole-dipole repulsions, leading to the predictable formation of the syn-aldol product.[10][20]

Cleavage of the Chiral Auxiliary

A critical step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary to reveal the desired chiral product. For N-acyl oxazolidinones, several mild and efficient cleavage methods have been developed, allowing for the isolation of various functional groups, including carboxylic acids, esters, amides, and alcohols.

| Cleavage Reagent | Product Functional Group |

| Lithium hydroxide / Hydrogen peroxide | Carboxylic Acid[23][24] |

| Sodium methoxide | Methyl Ester |

| Benzyl alcohol / Lewis acid | Benzyl Ester |

| Lithium borohydride | Primary Alcohol[25] |

| Weinreb amine formation followed by reduction | Aldehyde |

Experimental Protocols

Protocol for N-Acylation of (S)-4-Isopropyloxazolidin-2-one

-

To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-isopropyloxazolidin-2-one (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

-

Add the desired acyl chloride (1.1 eq) dropwise.

-

Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol for Diastereoselective Aldol Reaction

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl oxazolidinone (1.0 eq) and dissolve in anhydrous dichloromethane.

-

Cool the solution to -78 °C.

-

Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

Cool the solution back to -78 °C.

-

Add the aldehyde (1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 30 minutes, then at 0 °C for 1-2 hours.

-

Quench the reaction with a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

-

Stir vigorously for 1 hour at 0 °C.

-

Concentrate the mixture and extract the product with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

Protocol for Auxiliary Cleavage to the Carboxylic Acid

-

Dissolve the N-acyl oxazolidinone aldol adduct in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.[24]

-

Stir at 0 °C for 2-4 hours.

-

Quench the excess peroxide with an aqueous solution of sodium sulfite.

-

Concentrate the mixture to remove THF.

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1M HCl and extract the carboxylic acid product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

Visualization of Key Processes

Workflow of Chiral Pool Synthesis using 4-Isopropyloxazolidin-2-one

Caption: Overall workflow from the chiral pool to the final enantiopure product.

Mechanism of Stereoselective Enolate Formation and Reaction

Caption: Key steps in the stereoselective transformation.

Conclusion and Future Outlook

(S)-4-Isopropyloxazolidin-2-one has proven to be a highly reliable and versatile chiral auxiliary in the field of asymmetric synthesis. Its predictable stereochemical outcomes, coupled with the ease of attachment and removal, have solidified its position as a go-to tool for researchers in both academic and industrial settings.[5][6] The applications of this auxiliary in the total synthesis of complex natural products and pharmaceuticals continue to expand, demonstrating its enduring value. Future developments in this area may focus on catalytic versions of these reactions, further enhancing the efficiency and sustainability of asymmetric synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral pool - Wikipedia [en.wikipedia.org]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. (R)-(+)-4-Isopropyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. web.uvic.ca [web.uvic.ca]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. staff.najah.edu [staff.najah.edu]

- 17. staff-beta.najah.edu [staff-beta.najah.edu]

- 18. Evans aldol ppt | PPTX [slideshare.net]

- 19. Evans Aldol Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. connectsci.au [connectsci.au]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

Physical and chemical properties of 4-isopropyloxazolidin-2-one

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Isopropyloxazolidin-2-one

Introduction: The Architect of Chirality in Modern Synthesis

In the landscape of modern organic chemistry and pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic success.[1][2] Many pharmaceutical agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit vastly different pharmacological and toxicological profiles.[1][2] Within the synthetic chemist's toolkit, chiral auxiliaries are indispensable for guiding reactions to produce a single desired enantiomer.[1][3]

This compound, a prominent member of the Evans auxiliary family, stands as a cornerstone of asymmetric synthesis.[3][4] Popularized by the groundbreaking work of David A. Evans, this versatile and reliable chiral auxiliary has been instrumental in the stereocontrolled synthesis of complex molecules, from natural products to active pharmaceutical ingredients (APIs).[3][5][6] Its efficacy stems from its ability to be temporarily incorporated into a molecule, creating a chiral environment that directs the stereochemical outcome of subsequent reactions, after which it can be cleanly removed and often recovered.[1][3] This guide offers a comprehensive exploration of the physical, chemical, and practical properties of both the (R)- and (S)-enantiomers of this compound for researchers, scientists, and drug development professionals.

Core Molecular and Physical Characteristics

This compound is a heterocyclic compound featuring a five-membered ring containing both nitrogen and oxygen. Its chirality originates from the stereocenter at the 4-position, where an isopropyl group is attached. This isopropyl group is the key to its function, providing the necessary steric bulk to direct the approach of reagents in a highly predictable manner.[3] At room temperature, it exists as a white to off-white crystalline solid.[7][8]

| Property | Data |

| Molecular Formula | C₆H₁₁NO₂[8][9] |

| Molecular Weight | 129.16 g/mol [8][9] |

| Appearance | White to light yellow crystalline powder/solid[7][8][10] |

| Melting Point | 70-73 °C[11] |

| Boiling Point | 291.1°C at 760 mmHg (estimated)[10] |

| Water Solubility | Soluble[7][10] |

| Other Solubilities | Soluble in Chloroform, Dichloromethane, Ethanol[8], DMSO[12] |

| pKa | 12.72 ± 0.40 (Predicted)[7][8] |

Enantiomer-Specific Properties

| Enantiomer | CAS Number | Optical Rotation ([α]D) |

| (S)-(-)-4-Isopropyloxazolidin-2-one | 17016-83-0[8][9] | -18° (c=6 in ethanol) |

| (R)-(+)-4-Isopropyloxazolidin-2-one | 95530-58-8[7][11][13] | +17° (c=6 in ethanol) |

Note: The sign of optical rotation can be solvent-dependent. For instance, the (S)-enantiomer is reported to be dextrorotatory in chloroform.[14]

Spectroscopic Profile for Structural Verification

Accurate characterization is paramount for ensuring the purity and identity of the chiral auxiliary before its use in a synthetic campaign.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a clear signature for the molecule. Key expected signals include a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, a multiplet for the chiral proton at C4, and two multiplets for the diastereotopic protons at C5 of the oxazolidinone ring. A broad singlet corresponding to the N-H proton is also observed.

-

¹³C NMR Spectroscopy : The carbon spectrum is equally informative, typically showing distinct signals for the carbonyl carbon (~160 ppm), the two carbons of the oxazolidinone ring (C4 and C5), and the carbons of the isopropyl group.[15]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band characteristic of the cyclic carbamate (urethane) carbonyl (C=O) group, typically appearing around 1750 cm⁻¹. Another significant peak is the N-H stretching vibration.

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (129.16 g/mol ).[16]

Chemical Properties and Mechanism of Stereocontrol

The primary utility of this compound lies in its function as a chiral auxiliary, which is temporarily attached to a prochiral substrate to direct a stereoselective reaction. The process follows a well-established and highly reliable sequence.

Causality of Stereodirection:

-

Acylation: The synthesis begins by acylating the nitrogen atom of the oxazolidinone with a carboxylic acid derivative (e.g., an acyl chloride or anhydride). This forms a chiral imide.

-

Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is used to deprotonate the α-carbon of the acyl group, forming a chiral enolate. The geometry of this enolate (Z- or E-) can often be controlled by the choice of base and additives (like Lewis acids). For Evans auxiliaries, Z-enolates are typically formed.[6]

-

Stereoselective Reaction: The crucial step involves the reaction of this enolate with an electrophile (e.g., an alkyl halide or an aldehyde). The bulky isopropyl group on the auxiliary sterically blocks one face of the planar enolate. Consequently, the electrophile is forced to approach from the less hindered opposite face, leading to the formation of a new stereocenter with high diastereoselectivity.[3][4]

-

Auxiliary Removal: After the desired stereocenter is set, the chiral auxiliary is cleaved from the product. This can be achieved under various conditions (e.g., hydrolysis with LiOH/H₂O₂, reduction with LiBH₄, or conversion to a Weinreb amide) to yield the desired chiral carboxylic acid, alcohol, or ketone, respectively.[6][17] A significant advantage is that the auxiliary can often be recovered and reused.[1][3]

Diagram: General Mechanism of Asymmetric Alkylation

Caption: Workflow for asymmetric alkylation using an Evans auxiliary.

This reliable stereocontrol makes this compound a reagent of choice for key transformations including:

-

Asymmetric Aldol Reactions: Creating chiral β-hydroxy carbonyl compounds with predictable "Evans-syn" stereochemistry.[6][17]

-

Asymmetric Alkylation: Synthesizing α-substituted chiral carboxylic acid derivatives.[4][5]

-

Asymmetric Michael Additions and Diels-Alder Reactions. [3][18]

Protocol: Synthesis of (S)-4-Isopropyloxazolidin-2-one

The auxiliary itself is typically synthesized from readily available chiral amino alcohols. The following is a representative procedure based on the reaction of (S)-valinol with a carbonate source, adapted from literature procedures.[13]

Objective: To synthesize (S)-4-isopropyloxazolidin-2-one from (S)-2-amino-3-methyl-1-butanol ((S)-valinol).

Materials:

-

(S)-valinol

-

Cesium Carbonate (Cs₂CO₃)

-

Carbon Dioxide (CO₂) gas

-

Dimethyl Sulfoxide (DMSO-d6 for monitoring, or standard DMSO for scale-up)

-

Anhydrous solvents (Hexane, Ethyl Acetate) for chromatography

-

Schlenk tube and standard glassware

-

CO₂ balloon

Step-by-Step Methodology:

-

Setup: To a dry Schlenk tube under an inert atmosphere, add (S)-valinol (1 mmol) and a catalytic amount of cesium carbonate (0.1 mmol).

-

Solvent Addition: Add anhydrous DMSO (1 mL) to dissolve the reactants.

-

Freeze-Pump-Thaw: Freeze the reaction mixture using a liquid nitrogen bath (-196 °C). Evacuate the tube to remove air and then backfill with carbon dioxide gas. Allow the mixture to thaw to room temperature (25 °C).

-

Reaction: Connect a balloon filled with carbon dioxide to the Schlenk tube to maintain a CO₂ atmosphere. Heat the reaction mixture to 150 °C and stir for 24 hours.

-

Workup and Purification: After cooling, the reaction progress can be checked by ¹H NMR. The DMSO is then removed by distillation under reduced pressure. The resulting residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient, such as 3:1) to yield the final product, (S)-4-isopropyloxazolidin-2-one, as a white solid.[13]

Diagram: Synthesis Workflow

Caption: High-level workflow for the synthesis of this compound.

Application in Drug Discovery and Development

The stringent requirements for enantiomeric purity in the pharmaceutical industry make asymmetric synthesis a cornerstone of drug development.[2] Chiral auxiliaries like this compound are often the method of choice in the early phases of drug discovery because of their reliability and versatility.[3][5]

-

Enantiomerically Pure Intermediates: It is used to create complex chiral building blocks that are later incorporated into the final API. The ability to predictably set multiple stereocenters, as demonstrated in Evans' classic synthesis of cytovaricin, is a powerful application.[3]

-

Total Synthesis of Natural Products: Many biologically active natural products are targets for total synthesis due to their therapeutic potential. This compound has been successfully employed as the key stereocontrol element in the synthesis of numerous such compounds.[5][6]

-

Process Development: The reliability of Evans auxiliaries makes them suitable for scale-up operations, an important consideration when moving from laboratory-scale research to pilot plant and manufacturing scales.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential.

-

Hazards: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[19]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat, should be worn.[20] When handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[20] Avoid breathing dust.[19] Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20] Recommended storage temperatures are often between 0-6°C.[7][8] It is incompatible with strong oxidizing agents.[7]

Conclusion

This compound is more than just a chiral molecule; it is a robust and highly predictable tool for asymmetric synthesis. Its well-defined physical properties, combined with a deep understanding of its chemical reactivity and mechanism of stereocontrol, have cemented its place in the arsenal of synthetic chemists. For professionals in drug development and academic research, mastery of its application provides a reliable pathway to constructing complex, enantiomerically pure molecules, thereby accelerating the discovery and synthesis of the next generation of therapeutics.

References

- 1. youtube.com [youtube.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Page loading... [guidechem.com]

- 8. lookchem.com [lookchem.com]

- 9. (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one | C6H11NO2 | CID 7157133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. labnovo.com [labnovo.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. (R)-(+)-4-Isopropyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. (S)-(+)-4-Isopropyl-2-oxazolidinone [webbook.nist.gov]

- 17. Evans Aldol Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. synquestlabs.com [synquestlabs.com]

- 20. chemicalbook.com [chemicalbook.com]

Role of 4-isopropyloxazolidin-2-one in pharmaceutical development

An In-Depth Technical Guide to the Role of 4-Isopropyloxazolidin-2-one in Pharmaceutical Development

Abstract

In the landscape of pharmaceutical development, the precise control of molecular stereochemistry is not merely a benchmark of synthetic elegance but a fundamental prerequisite for safety and efficacy. Chiral auxiliaries represent a robust and reliable strategy for achieving this control, and among them, the oxazolidinones popularized by David A. Evans stand as pillars of modern asymmetric synthesis. This technical guide provides an in-depth exploration of (4S)-4-isopropyl-2-oxazolidinone and its (4R)-enantiomer, workhorse chiral auxiliaries derived from L- and D-valine, respectively. We will dissect the core principles of their function, provide detailed protocols for their application in key carbon-carbon bond-forming reactions, and illustrate their pivotal role in the synthesis of complex pharmaceutical agents. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful tool for the creation of single-enantiomer drug candidates.

The Imperative of Chirality and the Role of the Chiral Auxiliary

Most biological targets, such as enzymes and receptors, are inherently chiral. Consequently, the enantiomers of a chiral drug often exhibit profound differences in pharmacology, toxicology, and pharmacokinetics. The synthesis of enantiomerically pure pharmaceuticals is therefore a critical objective in drug development.[1][2] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic sequence to direct a reaction to form one enantiomer or diastereomer preferentially over others.[1] The ideal auxiliary, such as this compound, offers high stereoselectivity, is easily attached and removed, and can be recovered for reuse, making it a powerful and economical tool.[1][3][4]

(4S)-4-isopropyl-2-oxazolidinone, derived from the naturally abundant amino acid L-valine, is one of the most widely used "Evans auxiliaries."[5] Its utility stems from its ability to confer a high degree of facial selectivity in a variety of crucial transformations, including asymmetric alkylations, aldol reactions, and Michael additions.[1][6][7]

Synthesis of the Auxiliary: A Gateway from the Chiral Pool

The accessibility of Evans auxiliaries is a key advantage, as they are readily prepared from inexpensive, enantiomerically pure amino acids. The synthesis of (4S)-4-isopropyl-2-oxazolidinone from L-valine is a straightforward, multi-step process.

Experimental Protocol: Synthesis of (4S)-4-Isopropyl-2-oxazolidinone

-

Reduction of L-valine to L-valinol: L-valine is reduced to the corresponding amino alcohol, L-valinol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF.

-

Cyclization to the Oxazolidinone: The resulting L-valinol is then cyclized. A common and effective method involves reaction with a carbonyl source, such as diethyl carbonate or phosgene equivalents like triphosgene, often in the presence of a base. An alternative, high-yield procedure involves reacting the amino alcohol with carbon dioxide under pressure at elevated temperatures.[8]

Caption: Synthetic pathway from L-valine to the chiral auxiliary.

The Mechanism of Stereocontrol: A Tale of Steric Shielding and Chelation

The remarkable stereodirecting power of this compound hinges on a combination of steric hindrance and the formation of a rigid, planar enolate.

-

N-Acylation: The substrate, typically a carboxylic acid, is first coupled to the nitrogen of the auxiliary to form an N-acyl oxazolidinone. This is often achieved by converting the carboxylic acid to an acid chloride or by using coupling agents.[9]

-

Enolate Formation: The N-acyl derivative is then treated with a strong base (e.g., LDA, NaHMDS) to deprotonate the α-carbon, forming a metal enolate.

-

Chelation and Steric Shielding: The metal cation (e.g., Li⁺, Na⁺, or a boron atom in aldol reactions) chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This locks the N-acyl group into a rigid, coplanar conformation.[10][11] In this conformation, the bulky isopropyl group at the C4 position effectively blocks one face of the planar enolate.

-

Facially Biased Attack: An incoming electrophile is therefore sterically directed to attack from the opposite, unhindered face, leading to the formation of a new stereocenter with high predictability and diastereoselectivity.[11][12]

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. (R)-(+)-4-Isopropyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Mastering the Asymmetric Aldol Reaction with (S)-4-Isopropyloxazolidin-2-one

Introduction: The Imperative of Stereocontrol in Synthesis

The aldol reaction is a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds that are ubiquitous motifs in natural products and pharmaceutical agents.[1][2] However, the creation of two new stereocenters during the reaction presents a significant challenge: controlling the relative and absolute stereochemistry.[1][3] Uncontrolled reactions yield a mixture of up to four stereoisomers, complicating purification and drastically reducing the yield of the desired product.[1]

The development of chiral auxiliaries by David A. Evans in the 1980s revolutionized the field by providing a robust and predictable method for diastereoselective synthesis.[2][4][5] These auxiliaries, such as (S)-4-isopropyloxazolidin-2-one derived from L-valine, are temporarily incorporated into the substrate to direct the stereochemical course of a reaction.[4][5] This guide provides an in-depth exploration of the boron-mediated Evans asymmetric aldol reaction, detailing the underlying mechanistic principles, providing field-tested protocols, and offering insights into achieving high levels of stereocontrol.

Principle and Mechanism: The Zimmerman-Traxler Model

The remarkable stereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[1][6][7] The process begins with the formation of a boron enolate from the N-acyl oxazolidinone. The use of dialkylboron triflates (e.g., Bu₂BOTf) in the presence of a tertiary amine base reliably generates the (Z)-enolate.[4][8][9]

This (Z)-enolate then reacts with an aldehyde through a highly organized, six-membered chair-like transition state, where the boron atom chelates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[1][4][10] Key factors governing the stereochemical outcome include:

-

Enolate Geometry: The (Z)-geometry of the enolate predetermines a syn relationship between the α-methyl and β-hydroxyl groups in the product.[4][6]

-

Steric Hindrance: The bulky isopropyl group on the chiral auxiliary effectively shields one face of the enolate. The aldehyde's substituent (R²) is forced to adopt a pseudo-equatorial position to minimize 1,3-diaxial interactions, leading the aldehyde to attack from the less hindered face.[1][10]

-

Dipole Minimization: The transition state orients itself to minimize dipole-dipole repulsion between the carbonyl groups of the imide, further locking in a specific conformation.[4][10]

This combination of factors results in a strong preference for a single diastereomer, often referred to as the "Evans-syn" aldol adduct.[1][4]

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Experimental Workflow and Protocols

The successful execution of an Evans asymmetric aldol reaction involves three critical stages: acylation of the auxiliary, the diastereoselective aldol addition, and finally, the cleavage and recovery of the auxiliary.

Caption: Overall experimental workflow for the Evans asymmetric aldol reaction.

Protocol 1: N-Acylation of (S)-4-Isopropyloxazolidin-2-one

Rationale: The first step is to attach the desired acyl group (e.g., propionyl for subsequent methyl-group stereocontrol) to the nitrogen of the auxiliary. Standard acylation with acid chlorides or anhydrides requires a strong base (like n-BuLi) to first deprotonate the oxazolidinone.[11] A milder, highly effective method uses the acid fluoride with a non-nucleophilic base.[11]

Materials:

-

(S)-4-Isopropyloxazolidin-2-one (1.0 eq)

-

Propionyl fluoride (or chloride) (1.1 eq)

-

Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen atmosphere

Procedure:

-

Setup: To a flame-dried, argon-purged round-bottom flask, add (S)-4-isopropyloxazolidin-2-one and dissolve in anhydrous CH₂Cl₂.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add the tertiary amine base (e.g., NEt₃) dropwise.

-

Acylation: Slowly add the propionyl fluoride (or chloride) to the stirring solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude N-propionyl oxazolidinone is often pure enough for the next step, but can be purified by flash column chromatography if necessary.

Protocol 2: Diastereoselective Boron-Mediated Aldol Addition

Rationale: This is the key stereochemistry-defining step. Dibutylboron triflate (Bu₂BOTf) and a hindered amine base like DIPEA are used to selectively form the (Z)-boron enolate.[8] The reaction is performed at low temperatures (-78 °C) to ensure kinetic control and maximize diastereoselectivity.[6]

Materials:

-

N-propionyl-(S)-4-isopropyloxazolidin-2-one (1.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf, 1.1 eq, 1.0 M solution in hexanes or CH₂Cl₂)

-

Diisopropylethylamine (DIPEA, 1.2 eq)

-

Aldehyde (e.g., Isobutyraldehyde, 1.2 eq)

-

Methanol, pH 7 Phosphate Buffer, Hydrogen Peroxide (30%)

Procedure:

-

Setup: To a flame-dried, argon-purged flask, add the N-propionyl oxazolidinone and dissolve in anhydrous CH₂Cl₂.

-

Enolate Formation:

-

Cool the solution to 0 °C.

-

Add DIPEA dropwise.

-

Slowly add Bu₂BOTf via syringe. The solution should turn from colorless to pale yellow.

-

Stir at 0 °C for 30-60 minutes to ensure complete enolate formation.[6]

-

-

Aldol Addition:

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Add the aldehyde dropwise over 5-10 minutes.

-

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.[6]

-

-

Workup:

-

Quench the reaction at 0 °C by adding 2:1 Methanol:pH 7 buffer.

-

Add a 2:1 mixture of Methanol:30% H₂O₂ slowly to oxidize and break up the boron complexes. Caution: This is an exothermic process.

-

Stir vigorously for 1 hour.

-

Remove most of the solvent in vacuo. Extract the aqueous residue with ether or ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate.

-

-

Purification & Analysis: Purify the crude product by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis.[12]

Protocol 3: Cleavage of the Chiral Auxiliary

Rationale: The final step is to remove the auxiliary to reveal the chiral product. Several methods exist, allowing access to different functional groups.[4][10] Hydrolysis with lithium hydroperoxide is a standard method to obtain the carboxylic acid.[13][14] This method is highly selective for the exocyclic imide carbonyl over the endocyclic carbamate carbonyl.[12][15]

Materials:

-

Aldol Adduct (1.0 eq)

-

Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

-

Hydrogen Peroxide (30% aq. solution, 4-5 eq)

-

Lithium Hydroxide (LiOH, 2.0 eq)

Procedure:

-

Setup: Dissolve the aldol adduct in a mixture of THF and water in a flask equipped with a stir bar.

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition:

-

Add the 30% H₂O₂ solution dropwise.

-

Add an aqueous solution of LiOH dropwise.

-

-

Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

-

Extraction: Remove the THF under reduced pressure. Make the aqueous solution basic (pH > 10) and extract with CH₂Cl₂ to recover the chiral auxiliary.

-

Product Isolation: Acidify the aqueous layer to pH ~2 with HCl and extract with ethyl acetate to isolate the desired β-hydroxy carboxylic acid. Dry the organic layer over MgSO₄ and concentrate to yield the product.

Data Summary and Expected Outcomes

The Evans aldol reaction is known for its high yields and exceptional diastereoselectivity. The table below summarizes typical results for the reaction of N-propionyl oxazolidinones with various aldehydes.

| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |